molecular formula C11H18O2 B13809984 (4,6-Dimethylcyclohex-3-enyl)methyl acetate

(4,6-Dimethylcyclohex-3-enyl)methyl acetate

Cat. No.: B13809984
M. Wt: 182.26 g/mol
InChI Key: MEGYWGIVWOSBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethylcyclohex-3-enyl)methyl acetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexene, featuring two methyl groups at the 4 and 6 positions and an acetate ester at the 1 position. This compound is known for its pleasant odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylcyclohex-3-enyl)methyl acetate typically involves the esterification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylcyclohex-3-enyl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexenes with different functional groups.

Scientific Research Applications

(4,6-Dimethylcyclohex-3-enyl)methyl acetate has various applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a fragrance component in medicinal products.

    Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of (4,6-Dimethylcyclohex-3-enyl)methyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its odor. The compound may also interact with enzymes and other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylcyclohex-3-enyl)methyl acetate
  • (4,6-Dimethylcyclohex-3-en-1-yl)acetate
  • (4,6-Dimethylcyclohex-3-en-1-yl)methyl butyrate

Uniqueness

(4,6-Dimethylcyclohex-3-enyl)methyl acetate is unique due to its specific structural arrangement, which imparts distinct olfactory properties. Its two methyl groups at the 4 and 6 positions and the acetate ester at the 1 position contribute to its unique fragrance profile, making it valuable in the fragrance industry.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

(4,6-dimethylcyclohex-3-en-1-yl)methyl acetate

InChI

InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h4,9,11H,5-7H2,1-3H3

InChI Key

MEGYWGIVWOSBDW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CCC1COC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.